Selitrectinib (LOXO-195), also known as BAY2731954, is a promising, orally bioavailable, selective next-generation tropomyosin receptor kinase (TRK) inhibitor [, , , , , ]. It plays a crucial role in scientific research as a tool for investigating cancers driven by TRK fusions [, , , , , ]. These fusions occur due to chromosomal rearrangements in NTRK genes (NTRK1, NTRK2, and NTRK3), leading to the production of oncogenic TRK fusion proteins [, , ].
Selitrectinib is a next-generation inhibitor specifically targeting tropomyosin receptor kinase (TRK) proteins, which are involved in various cancers due to their role in cell signaling pathways. It is primarily designed to treat tumors harboring NTRK gene fusions, providing a therapeutic option for patients with TRK fusion-positive malignancies. The compound has shown promise in overcoming resistance mechanisms associated with earlier TRK inhibitors, making it a significant addition to cancer therapeutics.
Selitrectinib is classified as a selective type II TRK inhibitor. It belongs to a category of drugs that target the ATP-binding pocket of TRK kinases, specifically designed to inhibit both wild-type and mutant forms of these proteins. Its development is part of ongoing research into targeted therapies that can effectively manage cancers linked to specific genetic alterations.
The synthesis of selitrectinib involves several key steps, typically starting from commercially available precursors. The synthetic route may include:
The specific synthetic pathway remains proprietary, but it generally follows established organic synthesis protocols for similar compounds.
Selitrectinib's molecular structure features a complex arrangement that allows it to fit snugly into the ATP-binding site of TRK proteins. Key structural elements include:
The molecular formula and weight are critical for understanding its pharmacokinetic properties, although detailed structural data can be found in chemical databases.
Selitrectinib undergoes various chemical reactions during its synthesis and while interacting with biological targets:
Research indicates that selitrectinib maintains stability under physiological conditions, which is crucial for its therapeutic effectiveness.
Selitrectinib operates by selectively binding to the ATP-binding site of TRK kinases, blocking their phosphorylation activity. This inhibition disrupts downstream signaling pathways critical for tumor growth and survival:
Clinical studies have demonstrated that selitrectinib can lead to significant tumor regression in patients with TRK fusion-positive cancers.
Selitrectinib exhibits several notable physical and chemical properties:
These properties are essential for developing effective pharmaceutical formulations.
Selitrectinib is primarily used in clinical settings for treating cancers associated with NTRK gene fusions, including:
The compound's ability to target specific mutations makes it a valuable tool in personalized cancer therapy, reflecting a broader trend towards targeted treatments in oncology.
Selitrectinib (systematic name: (6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexaazapentacyclo[16.5.2.0²,⁶.0⁷,¹².0²¹,²⁵]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one) is a synthetic small molecule with the molecular formula C₂₀H₂₁FN₆O and a molecular weight of 380.42 g/mol [1] [10]. The compound features a complex pentacyclic scaffold incorporating fused pyrazole, pyrimidine, and piperidine rings that create a rigid three-dimensional structure essential for its biological activity. A distinctive structural element is the presence of a fluorine atom at the C9 position, which enhances binding affinity through electronic effects and metabolic stability [4] [8]. The absolute configuration at chiral centers (6R,15R) is critical for target engagement, as stereoisomers demonstrate significantly reduced TRK inhibition [7] [8].
The molecule exhibits moderate lipophilicity (cLogP ≈ 2.67) with a topological polar surface area of 75.42 Ų, indicating moderate membrane permeability [7] [10]. It contains six hydrogen bond acceptors and one hydrogen bond donor, facilitating specific interactions within the ATP-binding pocket of TRK kinases. Selitrectinib demonstrates limited aqueous solubility (0.0815 mg/mL) but good solubility in dimethyl sulfoxide (38 mg/mL), which facilitates formulation for preclinical and clinical studies [5] [10]. The crystalline form is stable under standard storage conditions (4°C), with no reported decomposition under controlled environments [10].
Table 1: Physicochemical Properties of Selitrectinib
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C₂₀H₂₁FN₆O | PubChem [1] |
Molecular Weight | 380.42 g/mol | Chemscene [10] |
CAS Registry Number | 2097002-61-2 | PubChem [1] |
Hydrogen Bond Donors | 1 | Guide to Pharmacology [7] |
Hydrogen Bond Acceptors | 6 | Guide to Pharmacology [7] |
Topological Polar Surface Area | 75.42 Ų | MedChemExpress [8] |
logP | 2.67 (predicted) | SelleckChem [5] |
Solubility in Water | 0.0815 mg/mL | DrugBank [4] |
Chirality | (6R,15R) configuration | Guide to Pharmacology [7] |
Selitrectinib represents a second-generation TRK inhibitor specifically designed to overcome acquired resistance to first-generation TRK inhibitors such as larotrectinib and entrectinib [2] [6]. While first-generation inhibitors are highly effective against wild-type TRK kinases and gatekeeper mutations, they show limited activity against solvent-front (e.g., TRKAG595R) and xDFG mutations (e.g., TRKAG667C) that emerge under therapeutic pressure [2] [3]. Selitrectinib belongs to the macrocyclic class of kinase inhibitors characterized by a constrained bicyclic structure that enables it to maintain binding affinity despite steric alterations in mutated kinases [2] [5].
This next-generation inhibitor demonstrates remarkable potency against wild-type and mutant TRK isoforms, with IC₅₀ values in the sub-nanomolar range: 0.6 nM for TRKA, <2.5 nM for TRKC, and 2.0-9.8 nM against clinically relevant resistance mutants including TRKA G595R, TRKC G623R, and TRKA G667C [5] [8]. Crucially, selitrectinib maintains >1,000-fold selectivity for TRK kinases over 98% of other tested kinases at concentrations 1,667-fold above its TRK IC₅₀, highlighting its exceptional target specificity [5]. This distinguishes it from first-generation inhibitors and multikinase agents with off-target effects that contribute to dose-limiting toxicities.
Table 2: Classification of TRK Inhibitors by Generation and Properties
Inhibitor Generation | Representative Agents | Target Profile | Key Resistance Mutations Addressed |
---|---|---|---|
First-Generation | Larotrectinib, Entrectinib | Wild-type TRK; ROS1/ALK (entrectinib) | Gatekeeper (F589L) only |
Second-Generation | Selitrectinib, Repotrectinib | Wild-type and mutant TRK | Solvent-front (G595R), xDFG (G667C) |
Experimental | Type II inhibitors (under development) | xDFG double mutants | TRKAG667C + gatekeeper mutants |
The development of selitrectinib emerged from the critical need to address acquired resistance in NTRK fusion-positive cancers following the success of first-generation TRK inhibitors. NTRK gene fusions were first identified as oncogenic drivers in 1982 with the discovery of TPM3-NTRK1 in colorectal carcinoma [3] [6]. These fusions result from chromosomal rearrangements that link the 3' kinase domain of NTRK genes (NTRK1, NTRK2, NTRK3) with 5' partner genes, creating constitutively active TRK fusion proteins that drive oncogenesis across diverse tumor types [2] [9]. By 2018-2019, first-generation TRK inhibitors larotrectinib and entrectinib received FDA approval as tissue-agnostic therapies, demonstrating unprecedented response rates (75-80%) in NTRK fusion-positive cancers [3] [6].
However, durable responses were limited by the emergence of on-target resistance mutations, particularly:
These mutations reduced the efficacy of first-generation inhibitors, creating an urgent need for next-generation agents. Selitrectinib (originally designated LOXO-195) was rationally designed through structure-based drug discovery to maintain binding affinity despite these steric and thermodynamic alterations [5] [8]. Preclinical studies demonstrated its ability to inhibit TRKA G595R and TRKA G667C with IC₅₀ values of 2 nM and 9.8 nM respectively - potencies maintained within one order of magnitude compared to wild-type TRK (0.6 nM) [5]. This represented a significant advance in targeting resistance mutations that had limited the long-term efficacy of first-generation TRK inhibitors.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7